BenchChemオンラインストアへようこそ!

7-Ethynyl-2-tetralone

Sonogashira coupling Click chemistry Building block diversification

7-Ethynyl-2-tetralone (7-ethynyl-3,4-dihydro-1H-naphthalen-2-one) is a C7-alkynylated derivative of the 2-tetralone scaffold, bearing a terminal ethynyl substituent on the aromatic ring. With a molecular formula of C₁₂H₁₀O and a molecular weight of 170.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the ethynyl moiety functions as a reactive handle for Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other transformations.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
Cat. No. B8512580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethynyl-2-tetralone
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(CCC(=O)C2)C=C1
InChIInChI=1S/C12H10O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h1,3-4,7H,5-6,8H2
InChIKeyVSYKXHCYXBLHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethynyl-2-tetralone: A Terminal Alkyne-Functionalized 2-Tetralone Building Block for Medicinal Chemistry and Cross-Coupling


7-Ethynyl-2-tetralone (7-ethynyl-3,4-dihydro-1H-naphthalen-2-one) is a C7-alkynylated derivative of the 2-tetralone scaffold, bearing a terminal ethynyl substituent on the aromatic ring . With a molecular formula of C₁₂H₁₀O and a molecular weight of 170.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the ethynyl moiety functions as a reactive handle for Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other transformations [1]. The compound is routinely supplied at ≥95% purity and is employed in the construction of CNS-targeted agents, retinoic acid receptor (RAR) modulators, and monoamine oxidase (MAO) inhibitor libraries [2].

Why 7-Ethynyl-2-tetralone Cannot Be Replaced by Simpler 7-Halo or 7-Unsubstituted 2-Tetralone Analogs in Cross-Coupling-Dependent Syntheses


2-Tetralone derivatives are not functionally interchangeable due to the dramatically different synthetic utility imparted by the C7 substituent. Unsubstituted 2-tetralone lacks any reactive handle for palladium-catalyzed cross-coupling, rendering it unsuitable for modular library construction [1]. 7-Bromo-2-tetralone and 7-iodo-2-tetralone each act as electrophilic partners in Suzuki, Heck, or Sonogashira couplings, but they cannot serve as nucleophilic alkyne donors [2]. By contrast, 7-ethynyl-2-tetralone uniquely provides a terminal alkyne that can react as a nucleophile in Sonogashira couplings with aryl/heteroaryl halides or participate in CuAAC click chemistry with azides, thereby enabling orthogonal diversification strategies that 7-halo congeners cannot support [2]. Furthermore, the position of the carbonyl (C2 vs. C1) dictates enolate regiochemistry and downstream heterocycle formation, meaning that C7-substituted 2-tetralones and 1-tetralones are not synthetically equivalent scaffolds [3].

Quantitative Differentiation Evidence for 7-Ethynyl-2-tetralone Versus Closest Analogs


Terminal Alkyne vs. Aryl Halide: Orthogonal Reactivity and Synthetic Utility of 7-Ethynyl-2-tetralone Compared with 7-Bromo-2-tetralone

The most salient differentiation of 7-ethynyl-2-tetralone is its terminal alkyne group, which enables it to function as a nucleophilic coupling partner in Sonogashira reactions—a role impossible for 7-bromo-2-tetralone or 7-iodo-2-tetralone, which are electrophilic partners only . In a typical Sonogashira protocol, 7-ethynyl-2-tetralone can be coupled with aryl iodides in the presence of Pd(PPh₃)₂Cl₂ and CuI to generate unsymmetrical diarylalkynes; the halo analogs instead require pre-formed arylacetylene nucleophiles [1]. Additionally, 7-ethynyl-2-tetralone undergoes CuAAC with organic azides to form 1,2,3-triazole-linked conjugates—a transformation for which 7-halo-2-tetralones are entirely unreactive [2].

Sonogashira coupling Click chemistry Building block diversification

C7-Ethynyl-2-tetralone as a Less Sterically Congested Alternative to 4,4-Dimethyl-7-ethynyl-1-tetralone for RAR Antagonist Lead Optimization

4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9) is a documented intermediate for high-affinity retinoic acid receptor (RAR) antagonists, but it bears geminal dimethyl substitution at C4 that introduces significant steric bulk adjacent to the reactive ethynyl group [1]. 7-Ethynyl-2-tetralone (CAS not yet formally registered in major databases) lacks this gem-dimethyl motif and thus presents a less sterically encumbered scaffold for SAR exploration . In the context of RAR antagonist development, where even modest changes to the tetralone ring conformation can profoundly affect receptor subtype selectivity (RARα vs. RARβ vs. RARγ), the availability of a non-gem-dimethyl ethynyl tetralone enables probing of steric tolerance that is precluded by the 4,4-dimethyl analog [2].

Retinoic acid receptor RAR antagonist Steric tuning

C7-Substituted Tetralone Pharmacophore: Class-Level MAO-B Inhibition Potency in the Nanomolar Range Validates the C7 Position as a Key SAR Locus

A systematic SAR study of fifteen C7-substituted α-tetralone derivatives (Legoabe et al., 2015) demonstrated that arylalkyloxy substitution at C7 yields potent human MAO-B inhibitors with IC₅₀ values spanning 0.00089–0.047 μM, and human MAO-A inhibitors with IC₅₀ values of 0.010–0.741 μM for thirteen of fifteen compounds [1]. Every compound in this series was selective for MAO-B over MAO-A. While this specific dataset evaluates C7-arylalkyloxy substituents rather than the ethynyl group directly, it establishes the C7 position as a critical pharmacophoric locus where substituent identity dramatically modulates potency and isoform selectivity [2]. By extension, 7-ethynyl-2-tetralone places a synthetically versatile, π-conjugated alkynyl group at this validated position, offering a distinct electronic and steric profile versus the benzyloxy/alkoxy substituents characterized in the published series [3].

Monoamine oxidase B Parkinson's disease Neuroprotection

Regiochemical Differentiation: 2-Tetralone vs. 1-Tetralone Scaffold Dictates Enolate Chemistry and Heterocycle Annulation Regioselectivity

The position of the carbonyl group fundamentally alters the synthetic transformations accessible from the tetralone scaffold. 2-Tetralones (β-tetralones) undergo enolate formation and α-alkylation at the C1 position adjacent to the carbonyl, generating 1-substituted-2-tetralones with regiochemistry opposite to that obtained from 1-tetralone (α-tetralone) enolates [1]. This regiochemical distinction is critical for the assembly of specific heterocyclic frameworks: 2-tetralone-derived enolates react with 1,3-dipolarophiles to yield tetralone-fused pyrazoles and isoxazoles with substitution patterns that cannot be accessed from 1-tetralone starting materials [2]. A synthetic study demonstrated that ZnI₂-catalyzed dehydration of 1-substituted-1,2-tetralindiols provides 1-substituted-2-tetralones in excellent yields, a transformation that is superior to the conventional BF₃-catalyzed rearrangement of epoxytetralins and is specific to the 2-tetralone series .

Enolate alkylation Heterocycle synthesis Regioselectivity

Tetralone-Derived Triazoles via CuAAC: Antioxidant Activity Demonstrates Downstream Functional Value of the Ethynyl Handle

A 2026 study demonstrated that twelve novel tetralone-linked 1,2,3-triazole derivatives, synthesized via CuAAC click chemistry from ethynyl-tetralone precursors, exhibited concentration-dependent antioxidant activity in DPPH radical scavenging and lipid peroxidation (LPO) inhibition assays [1]. At 120 µM, the most potent derivative (6e) achieved 79.9% DPPH inhibition, and IC₅₀ values for the top four compounds ranged from 24–30 µM in the LPO assay [1]. This study validates that the ethynyl group on a tetralone core can be productively elaborated to biologically active triazole conjugates—an approach that is fundamentally inaccessible from 7-halo-2-tetralones without prior conversion to the alkyne [2].

Antioxidant Triazole DPPH assay

Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: The 2-Tetralone Scaffold in CYP26A1 Inhibition

Novel 2-benzyltetralone and 2-benzylidenetetralone derivatives have been evaluated as retinoic acid metabolism blocking agents (RAMBAs), demonstrating potent inhibitory activity against liver microsomal retinoic acid metabolizing enzymes and in a MCF-7 CYP26A1 cell assay [1]. These studies establish that the 2-tetralone scaffold (as distinct from the more commonly explored 1-tetralone scaffold) is a viable template for RAMBA development. 7-Ethynyl-2-tetralone, bearing a modifiable alkyne at the C7 position, represents a logical entry point for generating novel 2-tetralone-based RAMBAs with extended conjugation or heterocyclic appendages introduced via the ethynyl group [2].

CYP26A1 Retinoic acid metabolism Cancer

Priority Application Scenarios Where 7-Ethynyl-2-tetralone Provides Verifiable Advantage


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization via C7-Functionalized 2-Tetralone Libraries

The C7 position of the tetralone scaffold is validated as the most impactful substitution locus for MAO-B inhibition potency, with published C7-substituted α-tetralones achieving IC₅₀ values as low as 0.00089 μM against human MAO-B [1]. Researchers constructing focused libraries for Parkinson's disease or depression can employ 7-ethynyl-2-tetralone as a key intermediate, using the terminal alkyne for Sonogashira diversification to introduce aryl, heteroaryl, or extended conjugated systems at C7 while retaining the 2-tetralone carbonyl for subsequent enolate chemistry or reduction. This strategy enables systematic exploration of C7 electronic and steric parameters within the 2-tetralone scaffold, complementing the more extensively studied 1-tetralone MAO inhibitor series [2].

Retinoic Acid Receptor Antagonist Development: Sterically Differentiated Building Block for Subtype-Selective RAR Modulators

4,4-Dimethyl-7-ethynyl-1-tetralone is a known intermediate for high-affinity RAR antagonists, but its gem-dimethyl group restricts conformational flexibility near the ethynyl moiety [1]. 7-Ethynyl-2-tetralone, lacking the gem-dimethyl substitution and bearing the carbonyl at C2 rather than C1, offers a sterically and electronically distinct scaffold for probing RAR subtype selectivity (RARα Ki ~1.4 μM vs. RARβ Ki ~0.22 μM for certain antagonist chemotypes) [2]. Medicinal chemistry teams pursuing IP-differentiated RAR antagonists should consider 7-ethynyl-2-tetralone as a complementary building block to the 4,4-dimethyl-1-tetralone series, particularly when seeking to mitigate steric clashes identified in docking studies.

Click Chemistry-Based Probe and Conjugate Synthesis: One-Step Triazole Ligation Without Alkyne Installation

For chemical biology applications requiring the covalent attachment of fluorophores, biotin, or polyethylene glycol chains to a tetralone core, 7-ethynyl-2-tetralone enables direct CuAAC ligation with azide-functionalized payloads [1]. This avoids the two-step sequence (Sonogashira with TMS-acetylene followed by TMS deprotection) that would be required if starting from 7-bromo- or 7-iodo-2-tetralone. The resulting 1,2,3-triazole linkage is metabolically stable and compatible with subsequent biological evaluation, as demonstrated by the antioxidant tetralone-triazole conjugates that exhibited IC₅₀ values of 24–30 μM in lipid peroxidation assays [2].

Heterocyclic Scaffold Construction: Regioselective Access to 2-Tetralone-Fused Pyrazoles, Isoxazoles, and Pyrimidines

The 2-tetralone carbonyl directs enolate formation to C1, enabling the regioselective synthesis of 1-substituted-2-tetralones that serve as precursors to tetralone-fused heterocycles with substitution patterns inaccessible from 1-tetralone starting materials [1]. 7-Ethynyl-2-tetralone adds the further advantage that the C7-alkyne can be retained through the heterocycle-forming sequence and subsequently elaborated, or it can participate directly in cycloaddition reactions to generate bis-heterocyclic systems. This dual reactivity (C1 enolate chemistry + C7 alkyne cycloaddition) is a unique feature of this building block that is not available from 7-unsubstituted 2-tetralone or from any 1-tetralone derivative [2].

Quote Request

Request a Quote for 7-Ethynyl-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.